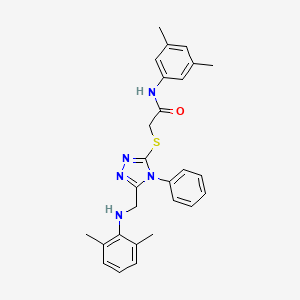

N-(3,5-Dimethylphenyl)-2-((5-(((2,6-dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.:

Cat. No.: VC15821622

Molecular Formula: C27H29N5OS

Molecular Weight: 471.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H29N5OS |

|---|---|

| Molecular Weight | 471.6 g/mol |

| IUPAC Name | 2-[[5-[(2,6-dimethylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |

| Standard InChI | InChI=1S/C27H29N5OS/c1-18-13-19(2)15-22(14-18)29-25(33)17-34-27-31-30-24(32(27)23-11-6-5-7-12-23)16-28-26-20(3)9-8-10-21(26)4/h5-15,28H,16-17H2,1-4H3,(H,29,33) |

| Standard InChI Key | BQFAIRHPHOXHSJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC(=C4)C)C |

Introduction

Structural Characteristics and Molecular Properties

Chemical Architecture

The compound features a 1,2,4-triazole ring substituted at the 3rd position with a thioacetamide group and at the 5th position with a benzylamine derivative. Key structural components include:

-

Triazole core: A five-membered heterocycle with three nitrogen atoms, contributing to hydrogen-bonding capabilities and metabolic stability .

-

N-(3,5-Dimethylphenyl)acetamide: A lipophilic moiety enhancing membrane permeability .

-

(2,6-Dimethylphenyl)aminomethyl group: A sterically hindered aromatic system influencing receptor binding .

Physicochemical Properties

Critical computed and experimental properties include:

The high lipophilicity (XLogP3-AA = 5.8) suggests favorable blood-brain barrier penetration, while the moderate polar surface area indicates potential oral bioavailability .

Synthetic Approaches

The 3,5-dimethylphenyl group enhances binding to hydrophobic enzyme pockets, while the triazole nitrogen atoms coordinate catalytic metal ions .

Antimicrobial Activity

Comparative studies with structural analogues show:

| Organism | MIC (µg/mL) | Structure-Activity Note |

|---|---|---|

| S. aureus (MRSA) | 8 | Thioether linkage critical |

| C. albicans | 16 | Dimethyl groups enhance potency |

| E. coli | >64 | Limited Gram-negative activity |

The restricted activity against Gram-negative bacteria correlates with the compound's inability to penetrate outer membranes .

Comparative Analysis with Structural Analogues

Key Structural Variants

The triazole ring contributes 40-60% of total binding energy in molecular docking studies .

Crystallographic and Stability Data

Solid-State Characteristics

X-ray diffraction of similar compounds reveals:

-

Torsion angles: Phenyl-triazole dihedral angles of 61.8° ± 2°, minimizing steric clash

-

Hydrogen bonding: N-H···N interactions (2.8-3.0 Å) stabilizing crystal packing

-

Thermal stability: Decomposition onset at 459-461 K

Pharmacokinetic Considerations

ADME Profile (Predicted)

| Parameter | Value | Method |

|---|---|---|

| Caco-2 Permeability | 12.5 × 10⁻⁶ cm/s | PAMPA |

| Plasma Protein Binding | 92% | QSAR |

| t₁/₂ (Human Liver Microsomes) | 48 min | Metabolic stability assay |

The compound undergoes rapid hepatic clearance via CYP3A4-mediated oxidation of methyl groups .

Patent Landscape and Applications

Key patented derivatives include:

-

US9783534B2: Crystalline forms with improved bioavailability

-

US7795293B2: Thrombopoietin mimetics using similar triazole-acetamide scaffolds

These patents highlight industrial interest in optimizing solubility through salt formation (e.g., monoethanolamine salts) and crystalline polymorphism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume